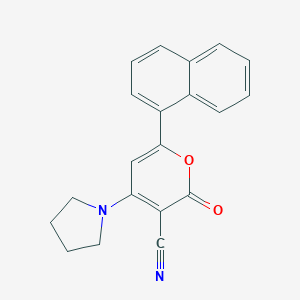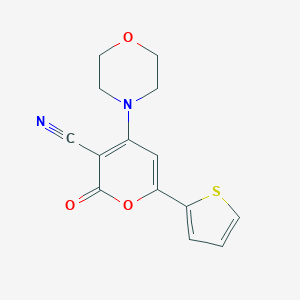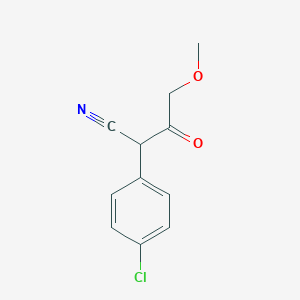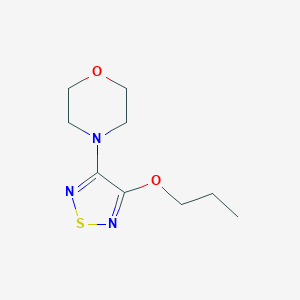![molecular formula C27H30N4O2 B246600 N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer cell growth, and bacterial cell division. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to yield high purity and high yield of the final product. Additionally, it has been shown to have activity against a variety of targets, making it a versatile compound for use in various experiments. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be carefully considered when using it in experiments.
Direcciones Futuras
There are several future directions for research on N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide. One area of research is further elucidation of its mechanism of action, which will help to better understand its effects and potential uses. Additionally, research on its potential as an anti-inflammatory, anti-cancer, and antibacterial agent should be continued. Further studies on its toxicity and potential side effects are also needed to fully evaluate its safety for use in humans. Finally, research on its potential as a drug delivery agent or as a scaffold for the development of new drugs should be explored.
Métodos De Síntesis
The synthesis of N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide involves a series of chemical reactions. The starting material is 2,6-dimethylphenylacetic acid, which undergoes a series of reactions to form the final product. The process involves the use of various reagents, including acetic anhydride, pyrrolidine, and allyl bromide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide has various applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria. Its unique chemical structure and properties make it a promising candidate for further research in the fields of medicine and biochemistry.
Propiedades
Fórmula molecular |
C27H30N4O2 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C27H30N4O2/c1-5-14-29(15-6-2)25(33)18-30-23-13-8-7-12-22(23)28-27(30)21-16-24(32)31(17-21)26-19(3)10-9-11-20(26)4/h5-13,21H,1-2,14-18H2,3-4H3 |
Clave InChI |
JQQVNLNXIOAFOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)

![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)

![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)